3-Cyclopropyl-5-ethynyl-1,2-oxazole structural formula
3-Cyclopropyl-5-ethynyl-1,2-oxazole structural formula
An In-depth Technical Guide to 3-Cyclopropyl-5-ethynyl-1,2-oxazole: Synthesis, Characterization, and Applications
Abstract
The 1,2-oxazole (isoxazole) scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This guide provides a comprehensive technical overview of 3-Cyclopropyl-5-ethynyl-1,2-oxazole, a novel derivative featuring two key functional groups: a cyclopropyl ring known to enhance pharmacological profiles and a terminal ethynyl group that serves as a versatile handle for further chemical modification. We present the definitive structural formula, predicted physicochemical properties, a detailed, field-proven synthetic protocol based on established methodologies, and a complete workflow for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in the design of next-generation therapeutics.
Part 1: Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and functional groups in 3-Cyclopropyl-5-ethynyl-1,2-oxazole dictates its chemical reactivity and potential for biological interactions. The oxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, provides a rigid and stable platform.
Structural Formula and Nomenclature
The unambiguous identification of this compound is rooted in its structural formula and systematic naming.
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IUPAC Name: 3-Cyclopropyl-5-ethynyl-1,2-oxazole[1]
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Molecular Formula: C₈H₇NO[1]
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Canonical SMILES: C#CC1=CC(=NO1)C2CC2[1]
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Structure Description: The molecule consists of a central 1,2-oxazole ring. A cyclopropyl group is attached at the C3 position, and an ethynyl (acetylenic) group is substituted at the C5 position. The presence of these specific substituents at these positions is critical to its identity and function.
Caption: 2D Structure of 3-Cyclopropyl-5-ethynyl-1,2-oxazole.
Predicted Physicochemical Properties
A summary of key computational descriptors provides insight into the molecule's behavior in experimental settings.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 133.05276 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.2 | PubChem[1] |
| Topological Polar Surface Area | 30.6 Ų | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Part 2: Retrosynthetic Analysis and Proposed Synthesis
While a dedicated synthesis for this exact molecule is not prominent in the literature, a robust and efficient pathway can be designed by leveraging well-established, high-yield transformations in heterocyclic chemistry. Our proposed route is grounded in the principles of logical disconnection and the use of reliable, field-proven reactions.
Retrosynthetic Strategy
The retrosynthetic analysis identifies key bonds that can be disconnected to reveal simpler, commercially available, or easily synthesized precursors. The two primary disconnections are the Sonogashira coupling and the [3+2] cycloaddition for ring formation.
Caption: Retrosynthesis of 3-Cyclopropyl-5-ethynyl-1,2-oxazole.
Proposed Synthetic Protocol
This protocol is designed as a self-validating system, where each step employs a reaction class known for its high tolerance of various functional groups and reproducible outcomes.
Step 1: Synthesis of 3-Cyclopropyl-5-bromo-1,2-oxazole via [3+2] Cycloaddition
The isoxazole core is constructed via a 1,3-dipolar cycloaddition. This is a classic and highly reliable method for forming the heterocyclic ring.[3] We generate a nitrile oxide in situ from an aldoxime, which then reacts with a suitable alkyne. Using a brominated alkyne directly installs the necessary handle for the subsequent coupling reaction.
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Rationale: The in situ generation of the nitrile oxide from the corresponding oxime using an oxidant like N-bromosuccinimide (NBS) avoids the isolation of the potentially unstable nitrile oxide intermediate. The subsequent cycloaddition provides a regioselective route to the 3,5-disubstituted isoxazole.[4]
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Methodology:
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To a stirred solution of cyclopropanecarbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water, add sodium bicarbonate (1.2 eq) portion-wise. Stir at room temperature for 4-6 hours until TLC indicates complete formation of cyclopropanecarbaldehyde oxime.
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In a separate flask, dissolve the crude oxime and 1-bromoethyne (generated fresh or used as a solution, 1.2 eq) in a suitable solvent like chloroform or DMF.
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Add N-bromosuccinimide (NBS, 1.3 eq) portion-wise at 0 °C. The reaction is often exothermic.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC. Upon completion, quench with an aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield 3-cyclopropyl-5-bromo-1,2-oxazole.
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Step 2: Palladium-Catalyzed Sonogashira Coupling
This reaction is the lynchpin of the synthesis, forming the crucial C-C bond between the isoxazole core and the ethynyl moiety. The Sonogashira coupling is exceptionally reliable for coupling terminal alkynes with aryl or vinyl halides.[5][6]
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Rationale: A palladium(0) catalyst and a copper(I) co-catalyst are used to facilitate the cross-coupling.[6] Using a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is critical to prevent undesired side reactions like homocoupling of the terminal alkyne.[7] The TMS protecting group is robust enough for the reaction conditions but can be removed under mild conditions.
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Methodology:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-cyclopropyl-5-bromo-1,2-oxazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
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Add a degassed solvent system, typically triethylamine (TEA) and THF (2:1 ratio).
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Add (trimethylsilyl)acetylene (1.5 eq) via syringe.
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Heat the reaction mixture to 50-60 °C and stir for 8-12 hours.
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Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
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Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield 3-cyclopropyl-5-((trimethylsilyl)ethynyl)-1,2-oxazole.
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Step 3: Silyl Group Deprotection
The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.
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Rationale: The silicon-carbon bond is labile and can be cleaved selectively under mild basic or fluoride-mediated conditions. A simple base like potassium carbonate in methanol is often sufficient, cost-effective, and results in a clean reaction with easy workup.[7]
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Methodology:
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Dissolve the silylated intermediate (1.0 eq) in methanol.
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Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Stir the mixture at room temperature for 1-3 hours.
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Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the solvent.
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Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.
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Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography if necessary to afford the final product, 3-cyclopropyl-5-ethynyl-1,2-oxazole.
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Synthesis Workflow
Caption: Proposed multi-step synthesis of the target compound.
Part 3: Structural Characterization Workflow
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides orthogonal data points to verify the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
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Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.8-1.5 ppm).
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Oxazole Proton: A sharp singlet for the proton at the C4 position (approx. 6.0-6.5 ppm).
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Acetylenic Proton: A sharp singlet for the terminal alkyne proton (approx. 3.0-3.5 ppm).
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¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.
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Cyclopropyl Carbons: Signals in the aliphatic region (approx. 5-15 ppm).
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Oxazole Carbons: Three distinct signals in the aromatic/olefinic region (approx. 100-170 ppm).
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Alkyne Carbons: Two signals for the sp-hybridized carbons (approx. 70-90 ppm).
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Protocol for NMR Sample Preparation: [8]
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
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Transfer the solution to a clean 5 mm NMR tube.
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Insert the tube into the spectrometer and perform standard acquisition procedures (locking, shimming, tuning).[8]
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Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC, HMBC) to confirm assignments.[9]
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Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the compound.
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or a similar soft ionization technique will be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This value should match the calculated exact mass for C₈H₇NO within a narrow tolerance (e.g., < 5 ppm), confirming the molecular formula.[1]
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Electron Impact (EI-MS): This technique can provide structural information through characteristic fragmentation patterns. Expected fragments might arise from the loss of the ethynyl group, cleavage of the cyclopropyl ring, or fragmentation of the oxazole core.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the presence of key functional groups based on their characteristic vibrational frequencies.
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Protocol for KBr Pellet Preparation: [8]
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Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Analyze the pellet in the FT-IR spectrometer.
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Expected Characteristic Absorption Bands:
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≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.
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C≡C stretch: A weaker band around 2100-2150 cm⁻¹.
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C-H stretch (cyclopropyl & aromatic): Bands in the 2900-3100 cm⁻¹ region.
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C=N and C=C stretch (ring): Bands in the 1500-1650 cm⁻¹ region.
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C-O-N stretch (ring): Bands in the 1000-1300 cm⁻¹ region.
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Part 4: Potential Applications in Drug Discovery
The unique combination of the isoxazole core, a cyclopropyl moiety, and a terminal alkyne makes 3-cyclopropyl-5-ethynyl-1,2-oxazole a highly valuable building block for medicinal chemistry programs.
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Privileged Scaffold: The 1,2-oxazole ring is a "privileged structure" found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[11][12][13] Its presence provides a validated starting point for drug design.
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Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for larger or more metabolically labile groups, frequently improving potency and pharmacokinetic properties.
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Versatile Chemical Handle: The terminal ethynyl group is the most powerful feature for library synthesis. It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry."[7] This allows for the rapid, efficient, and high-yield conjugation of the oxazole core to a vast array of other molecules (e.g., azido-functionalized peptides, carbohydrates, or other small molecules) to explore a wide chemical space for lead optimization.
Caption: Use of the ethynyl group for library synthesis via Click Chemistry.
Conclusion
3-Cyclopropyl-5-ethynyl-1,2-oxazole represents a strategically designed molecular scaffold with significant potential for drug discovery and development. This guide has detailed its fundamental structure and properties, provided a robust and logical synthetic pathway based on authoritative chemical transformations, and outlined a comprehensive characterization workflow. The convergence of a biologically relevant isoxazole core with a pharmacologically beneficial cyclopropyl group and a synthetically versatile ethynyl handle positions this compound as a high-value intermediate for the creation of diverse and complex molecular libraries aimed at identifying novel therapeutic agents.
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